molecular formula C17H11ClF3N3O B2741540 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide CAS No. 338412-17-2

2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide

Cat. No.: B2741540
CAS No.: 338412-17-2
M. Wt: 365.74
InChI Key: VVSMQWNZLXXKNL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Acetamide Formation: The final step could involve the reaction of the quinoxaline derivative with an appropriate acylating agent to introduce the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Halogenation, nitration, and sulfonation reactions could be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide would depend on its specific biological target. Generally, quinoxaline derivatives can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-(2-quinoxalinyl)acetamide: Lacks the trifluoromethyl group.

    2-(4-Methylphenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide: Has a methyl group instead of a chlorine atom.

Uniqueness

The presence of both the 4-chlorophenyl and 3-(trifluoromethyl)-2-quinoxalinyl groups in 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide may confer unique properties such as enhanced biological activity or specific interactions with molecular targets.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O/c18-10-7-5-9(6-8-10)13(16(22)25)14-15(17(19,20)21)24-12-4-2-1-3-11(12)23-14/h1-8,13H,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSMQWNZLXXKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(C3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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